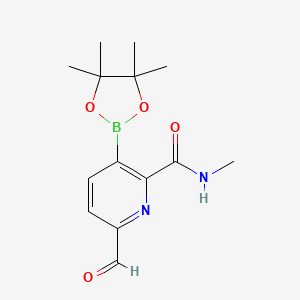
Catechin 3-O-alpha-L-rhamnopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Catechin 3-O-alpha-L-rhamnopyranoside is a natural flavonoid compound that can be isolated from the twigs of Artocarpus lakoocha . It belongs to the class of flavonoids known as flavanols, which are known for their antioxidant properties. This compound has garnered attention due to its potential health benefits and applications in various scientific fields.
Métodos De Preparación
Catechin 3-O-alpha-L-rhamnopyranoside can be isolated from natural sources such as the twigs of Artocarpus lakoocha . The extraction process typically involves solvent extraction followed by purification steps such as column chromatography. Industrial production methods may involve large-scale extraction and purification processes to obtain the compound in significant quantities.
Análisis De Reacciones Químicas
Catechin 3-O-alpha-L-rhamnopyranoside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Catechin 3-O-alpha-L-rhamnopyranoside has a wide range of scientific research applications. In chemistry, it is studied for its antioxidant properties and potential use as a natural preservative. In biology, it is investigated for its anti-inflammatory and antimicrobial activities . In medicine, it is explored for its potential therapeutic effects against various diseases, including cancer and cardiovascular diseases . Additionally, it has applications in the food industry as a natural additive due to its health benefits.
Mecanismo De Acción
The mechanism of action of Catechin 3-O-alpha-L-rhamnopyranoside involves its interaction with various molecular targets and pathways. It exerts its effects through antioxidant activity, scavenging free radicals, and reducing oxidative stress . It also modulates signaling pathways involved in inflammation and cell proliferation, contributing to its anti-inflammatory and anticancer properties .
Comparación Con Compuestos Similares
Catechin 3-O-alpha-L-rhamnopyranoside is similar to other flavonoid compounds such as quercetin 3-O-alpha-L-arabinopyranoside and (+)-afzelechin-3-O-alpha-L-rhamnopyranoside . it is unique due to its specific structure and the presence of the rhamnopyranoside moiety, which may contribute to its distinct biological activities and health benefits.
Propiedades
Fórmula molecular |
C21H24O10 |
|---|---|
Peso molecular |
436.4 g/mol |
Nombre IUPAC |
2-[[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl]oxy]-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C21H24O10/c1-8-17(26)18(27)19(28)21(29-8)31-16-7-11-13(24)5-10(22)6-15(11)30-20(16)9-2-3-12(23)14(25)4-9/h2-6,8,16-28H,7H2,1H3 |
Clave InChI |
KYLFHITXPCWYAL-UHFFFAOYSA-N |
SMILES canónico |
CC1C(C(C(C(O1)OC2CC3=C(C=C(C=C3OC2C4=CC(=C(C=C4)O)O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(5'-Fluoro-2'-methyl-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B14775875.png)
![(5R)-6-azabicyclo[3.2.1]octane-5-carboxylic acid](/img/structure/B14775880.png)


![N-[[1-(2-aminopropanoyl)piperidin-3-yl]methyl]-N-ethylacetamide](/img/structure/B14775895.png)









